2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid
Overview
Description
2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid is a chemical compound with the molecular formula C11H15ClN2O4S and a molecular weight of 306.77 g/mol . It is known for its unique structure, which includes a pyridine ring substituted with a sulfonamide group and a butyl chain. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid typically involves the reaction of 2-chloropyridine-3-sulfonyl chloride with sec-butylamine, followed by the addition of glycine . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine ring can also participate in binding interactions with biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]propionic acid
- 2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]butyric acid
- 2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]valeric acid
Uniqueness
2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group and the chloropyridine moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[butan-2-yl-(2-chloropyridin-3-yl)sulfonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S/c1-3-8(2)14(7-10(15)16)19(17,18)9-5-4-6-13-11(9)12/h4-6,8H,3,7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEJAPSGBQTIOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC(=O)O)S(=O)(=O)C1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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